molecular formula C16H18N2O B3861199 N-(1-benzyl-2-phenylethyl)urea

N-(1-benzyl-2-phenylethyl)urea

Cat. No. B3861199
M. Wt: 254.33 g/mol
InChI Key: ODEWWHPPXOEVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-phenylethyl)urea, also known as N-(benzylphenethyl)urea, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied for its ability to modulate various biological processes.

Mechanism of Action

The exact mechanism of action of N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea is not fully understood. However, studies have suggested that this compound may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. It has also been found to modulate the expression of various genes involved in cell death and survival.
Biochemical and Physiological Effects:
N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has been found to have various biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory effects: Studies have shown that N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea can reduce inflammation by inhibiting the production of inflammatory cytokines.
2. Antioxidant effects: This compound has been found to have antioxidant properties and can protect cells from oxidative stress.
3. Vasodilatory effects: N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has been found to dilate blood vessels and improve blood flow.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has several advantages and limitations when used in lab experiments. Some of these include:
Advantages:
1. This compound is relatively easy to synthesize and purify.
2. It has been found to have low toxicity and is well-tolerated in animal studies.
3. It has a wide range of potential therapeutic applications.
Limitations:
1. The exact mechanism of action of this compound is not fully understood.
2. There is limited information available on the pharmacokinetics and pharmacodynamics of this compound.
3. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea. Some of these include:
1. Further studies are needed to determine the optimal dosage and administration route of this compound in humans.
2. More research is needed to understand the mechanism of action of this compound and how it interacts with various signaling pathways.
3. Clinical trials are needed to determine the efficacy of this compound in the treatment of various diseases.
4. Further studies are needed to determine the safety and long-term effects of this compound.
Conclusion:
N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied for its anti-cancer, neuroprotective, and cardiovascular effects. Although the exact mechanism of action of this compound is not fully understood, it has been found to modulate various biological processes. Further studies are needed to determine the optimal dosage and administration route of this compound in humans and to determine its safety and long-term effects.

Scientific Research Applications

N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has been studied for its potential therapeutic applications in various fields of research. Some of the areas of research where this compound has been explored include:
1. Cancer Research: Studies have shown that N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has anti-cancer properties and can induce apoptosis in cancer cells. It has been found to be effective against various types of cancer, including breast, lung, and prostate cancer.
2. Neurodegenerative Diseases: N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has been studied for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Diseases: Research has shown that N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has vasodilatory effects and can improve blood flow. It has also been found to have anti-inflammatory properties and can reduce the risk of cardiovascular diseases.

properties

IUPAC Name

1,3-diphenylpropan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c17-16(19)18-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEWWHPPXOEVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.